molecular formula C7H14ClNO B13861550 6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride

6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride

Cat. No.: B13861550
M. Wt: 163.64 g/mol
InChI Key: BHWMNKZVUNISNB-UHFFFAOYSA-N
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Description

6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride is a spirocyclic compound characterized by a unique three-dimensional structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The spirocyclic framework provides a rigid and sterically constrained environment, which can enhance the selectivity and efficacy of the compound in biological systems.

Chemical Reactions Analysis

Types of Reactions: 6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride involves its interaction with specific molecular targets and pathways. The rigid spirocyclic structure allows for selective binding to biological targets, potentially enhancing its efficacy and selectivity. The exact molecular targets and pathways are still under investigation, but the compound’s sterically constrained framework is believed to play a crucial role in its biological activity .

Comparison with Similar Compounds

Uniqueness: 6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride is unique due to its specific functional groups and the presence of a methylamino moiety, which can influence its reactivity and biological activity. The combination of the spirocyclic framework and the methylamino group provides distinct properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

N-methyl-2-oxaspiro[3.3]heptan-6-amine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-8-6-2-7(3-6)4-9-5-7;/h6,8H,2-5H2,1H3;1H

InChI Key

BHWMNKZVUNISNB-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2(C1)COC2.Cl

Origin of Product

United States

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